
Comparative Guide: Crystal Structure & Packing
Dynamics of Long-Chain -Disubstituted Alkanes

Author: BenchChem Technical Support Team. Date: April 2026

Compound of Interest

Compound Name: Octadecane, 1,18-dimethoxy-

CAS No.: 102155-51-1

Cat. No.: B14074152

Get Quote

Executive Summary
Long-chain

-disubstituted alkanes (e.g., dicarboxylic acids, diols, diamines) serve as critical model systems
for understanding intermolecular forces and are increasingly vital in drug delivery applications,
such as prodrug linkers and lipid nanoparticles.[1][2]

This guide analyzes the Odd-Even Effect—a structural phenomenon where physical properties

(melting point, solubility) alternate based on the parity of the carbon chain length (

).[3][4] We objectively compare the packing efficiency, thermal stability, and lattice mechanics of
even- vs. odd-numbered chains, providing actionable data for selecting the optimal linker or
excipient for pharmaceutical formulations.

Part 1: Structural Mechanics & Comparative
Analysis
The defining feature of these materials is the competition between the anisotropic van der

Waals forces of the methylene backbone and the directional hydrogen bonding of the terminal
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functional groups.

The Odd-Even Effect: Parallelograms vs. Trapezoids
The alternation in melting points and density is not random; it is a direct consequence of

translational symmetry in the crystal lattice.

Even-Numbered Chains (

even):

Molecular Geometry: The terminal functional groups (e.g., -COOH) are on opposite sides

of the molecule (trans-trans).

Packing Model: Molecules pack as parallelograms. This geometry allows adjacent

molecular layers to slide (offset) relative to each other. This offset minimizes repulsion

between terminal groups and maximizes methylene chain interlocking (van der Waals

contact).

Result: Higher packing density, higher lattice energy, and higher melting points.

Odd-Numbered Chains (

odd):

Molecular Geometry: Terminal groups are on the same side (cis-like relative to the chain

axis).

Packing Model: Molecules pack as trapezoids. Geometrically, trapezoids cannot stack with

a lateral offset without creating significant void spaces.

Conformational Stress: To compensate, odd-numbered chains often adopt twisted

conformations (gauche defects) near the termini to enable hydrogen bonding. This

introduces strain and reduces packing efficiency.

Result: Lower density, "looser" crystal lattice, and lower melting points.
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Comparative Data: Lattice Parameters & Thermal
Properties
The table below contrasts representative even and odd

-dicarboxylic acids. Note the distinct difference in the

angle and space group tendencies.[5]

Feature

Adipic Acid
(

)

Pimelic
Acid (

)

Suberic
Acid (

)

Azelaic
Acid (

)

Sebacic
Acid (

)

Chain Parity Even Odd Even Odd Even

Crystal

System
Monoclinic

Triclinic /

Monoclinic
Monoclinic Monoclinic Monoclinic

Space Group or
(

-form)

Melting Point 152 °C 103–105 °C 143 °C 106 °C 131–134 °C

Packing Motif
Offset Layers

(Stable)

Twisted / No

Offset

Offset Layers

(Stable)

Twisted /

Polymorphic

Offset Layers

(Stable)

Solubility

(Water)
Low Higher Low Higher Very Low

Key Insight: The "sawtooth" pattern in melting points dampens as chain length increases (

) because the van der Waals contributions of the long backbone eventually

overwhelm the end-group effects.
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Part 2: Experimental Protocols
To replicate these findings or characterize new derivatives, follow this self-validating workflow.

Protocol A: Single Crystal Growth (Solvent Evaporation)
Target: High-quality single crystals for XRD.

Solvent Selection: Use Ethanol or Methanol for polar derivatives (acids/diols). For highly

hydrophobic long chains (

), use Toluene or Ethyl Acetate.

Saturation: Dissolve 20–50 mg of compound in 5 mL warm solvent. Filter through a 0.45 µm

PTFE filter to remove dust (nucleation sites).

Controlled Evaporation: Place in a scintillation vial. Cover with Parafilm and poke 3–5 small

holes.

Validation: Inspect under polarized light microscopy. Sharp extinction angles indicate

crystallinity; dendritic growth indicates evaporation was too fast.

Protocol B: Structural Characterization Workflow
This diagram outlines the decision logic for characterizing these materials, distinguishing

between pure phase identification and polymorph screening.
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Figure 1: Integrated workflow for crystallographic characterization of long-chain alkanes.
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Part 3: Applications in Drug Development[7][8]
The structural stability differences between even and odd chains directly impact pharmaceutical

applications.

Prodrug Linkers & Polymer Backbones
Sebacic Acid (

): Widely used in polyanhydrides (e.g., Gliadel® wafers) for controlled release.

Why? As an even-numbered chain, it crystallizes into a dense, stable lattice. This

hydrolytic stability allows for predictable degradation rates in vivo.

Odd-Chain Alternatives: Using an odd-chain diacid (e.g., Azelaic acid) in a polymer

backbone introduces "kinks" (defects) into the semi-crystalline regions.

Effect: Increases the degradation rate and water permeability, useful for rapid-release

formulations.

Lipid Nanoparticles (LNPs)
In ionizable lipids for mRNA delivery, the "tail" structure is critical.

Packing Logic: Even-numbered alkyl tails pack tightly, forming stable bilayers with high

transition temperatures (

).

Tuning Fluidity: Incorporating odd-numbered or unsaturated chains disrupts this packing,

lowering

and increasing membrane fluidity, which is essential for endosomal escape.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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